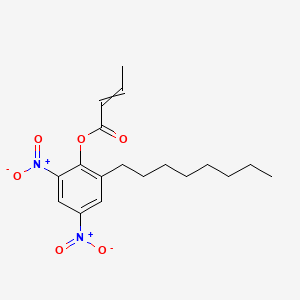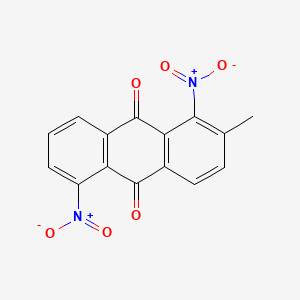
Anthraquinone, 1,5-dinitro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1,5-dinitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two nitro groups and a methyl group attached to the anthracene core. It is known for its applications in various fields, including organic electronics and photophysics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,5-dinitroanthracene-9,10-dione typically involves the nitration of anthraquinone derivatives. One common method includes the nitration of anthraquinone in the presence of sulfuric acid and nitric acid, resulting in a mixture of dinitroanthraquinones. The desired 1,5-dinitroanthraquinone can be isolated through selective precipitation using solvents like 1-chloronaphthalene or adipic acid dinitrile at elevated temperatures .
Industrial Production Methods
Industrial production of 2-methyl-1,5-dinitroanthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The separation and purification steps are optimized to remove impurities and obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1,5-dinitroanthracene-9,10-dione undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts, depending on the desired substituent.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of 2-methyl-1,5-diaminoanthracene-9,10-dione.
Substitution: Depending on the substituent introduced, various derivatives of 2-methyl-1,5-dinitroanthracene-9,10-dione can be formed.
Aplicaciones Científicas De Investigación
2-methyl-1,5-dinitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes and pigments, as well as in organic electronics for its photophysical properties
Mecanismo De Acción
The mechanism of action of 2-methyl-1,5-dinitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and carbonyl groups. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). The compound’s ability to generate ROS makes it a potential candidate for applications in photodynamic therapy and other medical treatments .
Comparación Con Compuestos Similares
Similar Compounds
1,5-dinitroanthraquinone: Similar in structure but lacks the methyl group.
9,10-anthraquinone: The parent compound without nitro or methyl substitutions.
2-methyl-9,10-anthraquinone: Similar but with only a methyl group and no nitro groups.
Uniqueness
2-methyl-1,5-dinitroanthracene-9,10-dione is unique due to the presence of both nitro and methyl groups, which confer distinct chemical and photophysical properties.
Propiedades
Número CAS |
51461-16-6 |
|---|---|
Fórmula molecular |
C15H8N2O6 |
Peso molecular |
312.23 g/mol |
Nombre IUPAC |
2-methyl-1,5-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C15H8N2O6/c1-7-5-6-9-12(13(7)17(22)23)15(19)8-3-2-4-10(16(20)21)11(8)14(9)18/h2-6H,1H3 |
Clave InChI |
AYVQEYMBONJSMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-amino-3-[(methylsulfanyl)methyl]benzoate](/img/structure/B14672682.png)



![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)tellanyl]ethane](/img/structure/B14672699.png)
![(6,7-Diacetyloxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14672700.png)
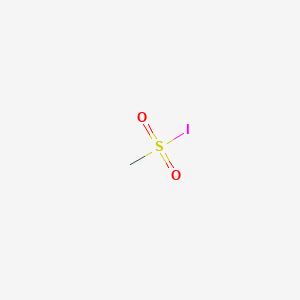
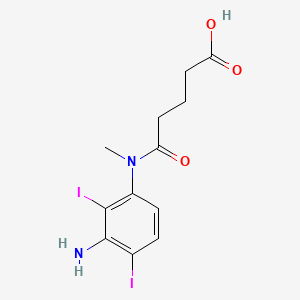

![1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14672742.png)
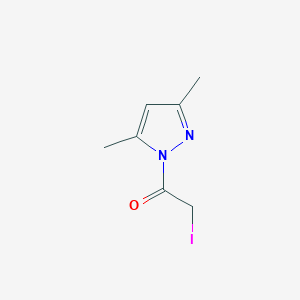
silane](/img/structure/B14672746.png)

